2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole
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Overview
Description
2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole is a heterocyclic compound that features a 1,3,4-oxadiazole ring substituted with a 2-chloro group and a 3-methoxyphenylmethyl group
Preparation Methods
The synthesis of 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-methoxybenzyl hydrazide with 2-chlorobenzoyl chloride under acidic conditions to form the desired oxadiazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced depending on the reagents used. For example, oxidation with peracids can yield oxadiazole N-oxides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole has been explored for various scientific research applications:
Medicinal Chemistry: This compound has potential as a pharmacophore in the design of new drugs due to its ability to interact with biological targets.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds to 2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole include other oxadiazole derivatives, such as:
- 2-chloro-5-methoxyphenyl boronic acid
- 2-chloro-5-methylphenylboronic acid
- 2-chloro-3-methylpyridine-5-boronic acid
These compounds share structural similarities but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity . The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct properties and applications.
Properties
IUPAC Name |
2-chloro-5-[(3-methoxyphenyl)methyl]-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-14-8-4-2-3-7(5-8)6-9-12-13-10(11)15-9/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKFCFRXGBCLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=NN=C(O2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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